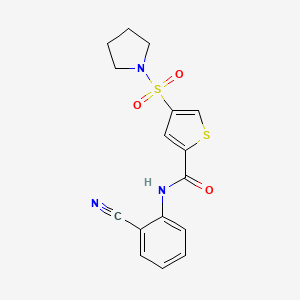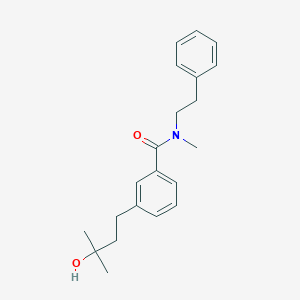![molecular formula C17H15ClN4O4S B5523943 2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5523943.png)
2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is part of a class of chemicals that involves the 1,2,4-triazole moiety, which is significant due to its presence in various biologically active compounds. The specific compound you're inquiring about is related to these compounds in its basic structure.
Synthesis Analysis
- The synthesis of related compounds often involves condensation reactions with different substituents. For example, Medetalibeyoglu (2021) discusses the synthesis of a similar compound with a 1,2,4-triazole Schiff base obtained through condensation (Medetalibeyoglu, 2021).
Molecular Structure Analysis
- The molecular structure of these compounds is often analyzed using techniques like X-ray diffraction, as seen in the study by Şahin et al. (2011) for a similar compound. These techniques help determine the dihedral angles, bonding patterns, and overall three-dimensional arrangement of atoms in the molecule (Șahin et al., 2011).
Chemical Reactions and Properties
- The chemical reactivity of these compounds involves interactions with various reagents and catalysts. For instance, Ehsani et al. (2015) investigated a related compound's inhibitory action on corrosion, indicating its reactivity in specific environments (Ehsani et al., 2015).
Physical Properties Analysis
- Physical properties like solubility, melting point, and density are essential for understanding the behavior of these compounds in different states and environments. However, specific data for the compound is not available in the literature.
Chemical Properties Analysis
- Chemical properties such as acidity, basicity, and reactivity with other chemical groups are crucial for understanding how this compound might behave in various chemical reactions. For related compounds, studies often involve exploring their interaction with different substrates and enzymes, as seen in the work by Bekircan et al. (2015) on a similar compound's enzyme inhibition (Bekircan et al., 2015).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Novel quinazolinone derivatives, including compounds with similar functional groups, have been synthesized and evaluated for their antimicrobial activity. These compounds show promise in combating microbial infections, highlighting the potential of such chemical structures in developing new antimicrobial agents (Habib et al., 2012).
Enzyme Inhibition
- Certain triazole derivatives have been investigated for their enzyme inhibitory properties, including lipase and α-glucosidase inhibition. This research suggests the utility of triazole compounds in therapeutic applications, particularly in treating conditions associated with these enzymes (Bekircan et al., 2015).
Material Science and Optical Applications
- The synthesis and crystal growth of stilbazolium derivatives, including those with benzenesulfonate groups, have been explored for their nonlinear optical and electro-optical effects. These materials show promise for applications in optoelectronic devices (Yang et al., 2005).
Molecular Structure Analysis
- The molecular structure of compounds similar to "2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate" has been determined, providing insights into their stereochemistry and potential as antitumor agents. Understanding these structures is crucial for designing drugs with specific biological activities (Camerman et al., 1978).
Orientations Futures
Propriétés
IUPAC Name |
[2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S/c1-12-3-5-14(6-4-12)27(23,24)26-17-15(18)7-13(8-16(17)25-2)9-21-22-10-19-20-11-22/h3-11H,1-2H3/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDUHLSSSJKVMP-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
![N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea](/img/structure/B5523866.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5523881.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5523913.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)
![3,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5523923.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523937.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523939.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5523945.png)

![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5523957.png)